

In-Depth Technical Guide: 5,6-Dichloropicolinonitrile

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Compound of Interest

Compound Name: 5,6-Dichloropicolinonitrile

Cat. No.: B169704

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 185107-64-6

This technical guide provides a comprehensive overview of the chemical and physical properties of **5,6-Dichloropicolinonitrile**. Due to the limited publicly available information on its specific biological activities, mechanisms of action, and detailed experimental protocols, this guide also includes relevant data on structurally similar compounds to provide a contextual understanding for research and development purposes.

Chemical and Physical Properties

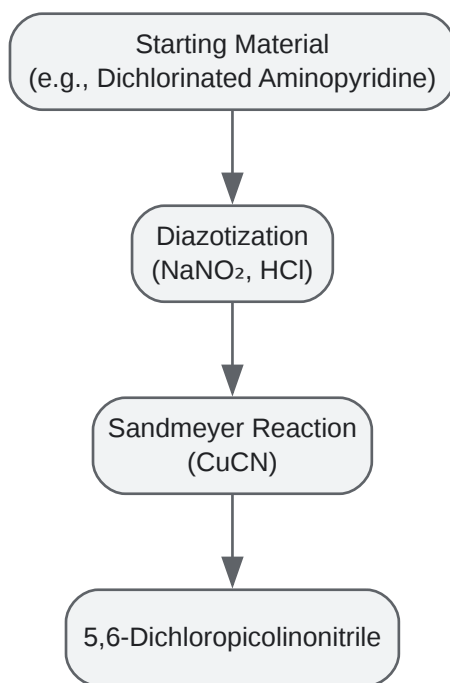
5,6-Dichloropicolinonitrile, also known as 2-Cyano-5,6-dichloropyridine, is a dichlorinated pyridine derivative. Its structural and physical properties are summarized in the table below.

Property	Value	Source
CAS Number	185107-64-6	N/A
Molecular Formula	C ₆ H ₂ Cl ₂ N ₂	N/A
Molecular Weight	173.00 g/mol	N/A
Appearance	White to off-white solid	N/A
Boiling Point	261.1 ± 35.0 °C (Predicted)	N/A
Density	1.49 ± 0.1 g/cm ³ (Predicted)	N/A
Storage Temperature	2-8°C	N/A

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of **5,6-Dichloropicolinonitrile** are not readily available in the public domain. However, general synthetic routes for dichlorinated picolinonitriles often involve the chlorination of pyridine precursors followed by cyanation. One plausible, though not explicitly detailed for this specific isomer, synthetic pathway could involve the Sandmeyer reaction of an aminodichloropyridine.

Illustrative Synthetic Workflow:



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Caption: A potential synthetic pathway for **5,6-Dichloropicolinonitrile**.

Note: This represents a generalized approach, and specific reaction conditions would require optimization.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of **5,6-Dichloropicolinonitrile**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- High-Performance Liquid Chromatography (HPLC): For purity determination and quantification.

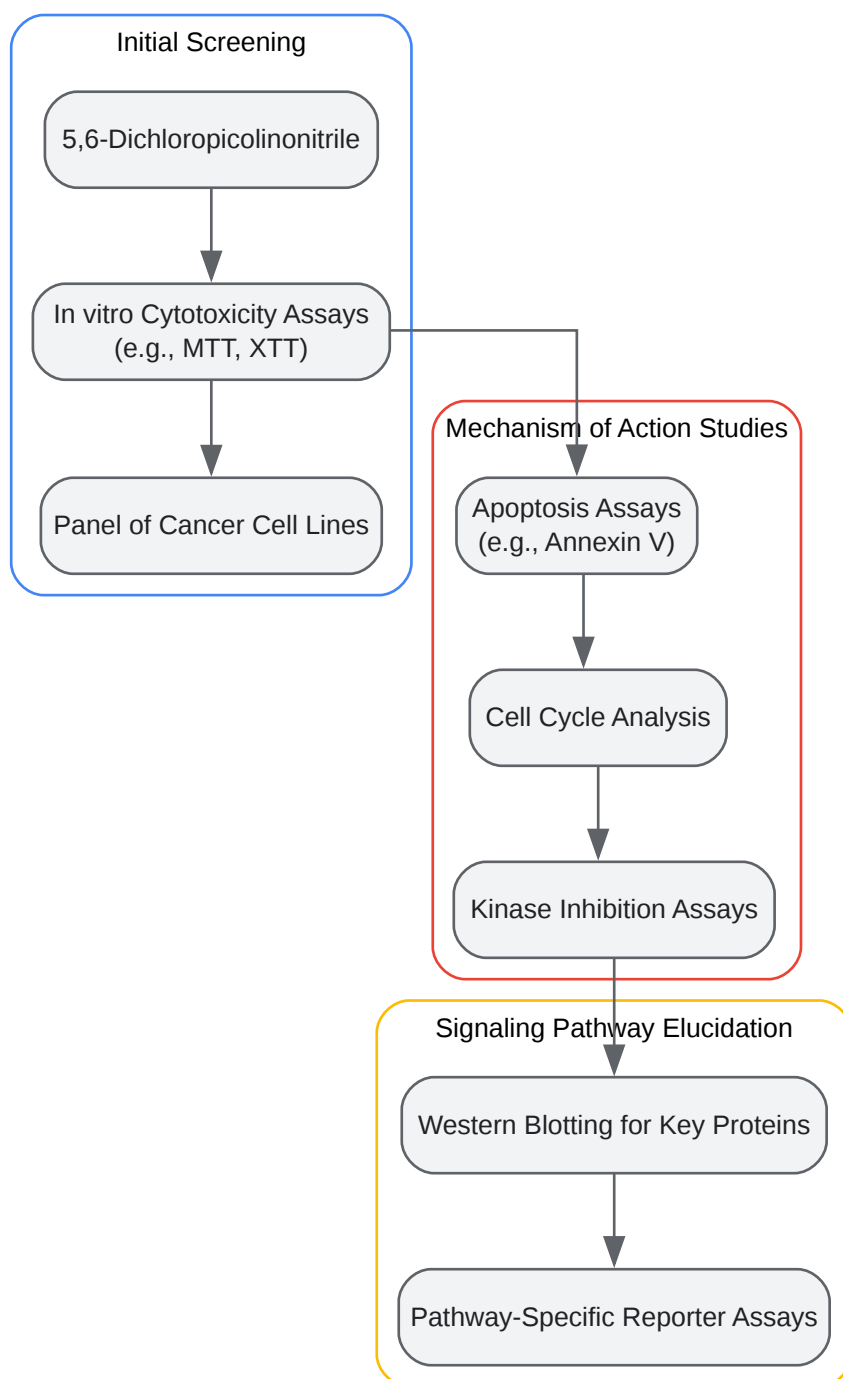
Specific experimental parameters for these analyses are not published for this compound.

Biological Activity and Signaling Pathways

As of the latest available data, there are no specific studies detailing the biological activity, mechanism of action, or associated signaling pathways for **5,6-Dichloropicolinonitrile**.

However, research on related dichlorinated pyridine and picolinonitrile compounds suggests potential areas for investigation. For instance, various substituted picolinonitriles have been explored for their potential as kinase inhibitors and for their cytotoxic effects against cancer cell lines. The biological activity of such compounds is highly dependent on the substitution pattern on the pyridine ring.

Logical Relationship for Investigating Biological Activity:



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Caption: A logical workflow for the biological evaluation of **5,6-Dichloropicolinonitrile**.

Safety and Handling

Based on safety data for structurally similar compounds, **5,6-Dichloropicolinonitrile** should be handled with care. It is predicted to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

5,6-Dichloropicolinonitrile is a chemical compound with established physical and chemical properties but currently lacks detailed public information regarding its biological effects and specific, validated experimental protocols. The information provided in this guide on related compounds may serve as a valuable starting point for researchers interested in exploring the potential applications of this molecule in drug discovery and development. Further research is necessary to elucidate its biological activity profile and to develop detailed synthetic and analytical methodologies.

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